Tadalafil-d3

Description

Properties

IUPAC Name |

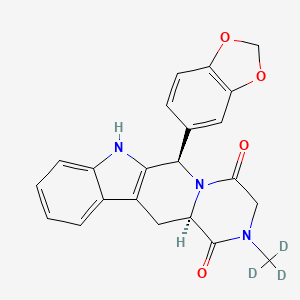

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-WFMNTJQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Tadalafil-d3: An In-depth Technical Guide for Researchers

For research and development purposes, the stable isotope-labeled internal standard, Tadalafil-d3, is a critical tool for the accurate quantification of the active pharmaceutical ingredient, Tadalafil, in biological matrices. This technical guide provides a comprehensive overview of the synthetic pathway, experimental methodologies, and analytical data for this compound, intended for researchers, scientists, and drug development professionals.

This compound is structurally identical to Tadalafil, with the exception of three deuterium atoms replacing the three hydrogen atoms on the N-methyl group of the piperazine ring. This isotopic substitution results in a molecular weight increase of three mass units, allowing for its use as an ideal internal standard in mass spectrometry-based bioanalytical assays.

Synthetic Approach

The synthesis of this compound follows a convergent strategy, largely mirroring the established synthetic routes for Tadalafil. The key step involves the introduction of the trideuteromethyl group in the final stages of the synthesis, typically via the alkylation of the corresponding N-desmethyl precursor, Nortadalafil.

The overall synthetic workflow can be conceptualized as a three-stage process:

Figure 1: A high-level overview of the synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Stage 1: Synthesis of (1R,3R)-Methyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

The initial step involves a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal to form the crucial tetrahydro-β-carboline intermediate.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| D-Tryptophan methyl ester hydrochloride | 254.71 |

| Piperonal | 150.13 |

| Trifluoroacetic acid (TFA) | 114.02 |

| Dichloromethane (DCM) | 84.93 |

| Saturated sodium bicarbonate solution | - |

| Brine | - |

| Anhydrous sodium sulfate | 142.04 |

Procedure:

-

To a solution of D-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.1 eq) in dichloromethane (DCM) at 0 °C, trifluoroacetic acid (TFA) (1.5 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 24-48 hours).

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired cis-isomer, (1R,3R)-methyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.

Stage 2: Synthesis of (1R,3R)-Methyl-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

The secondary amine of the tetrahydro-β-carboline intermediate is then acylated with chloroacetyl chloride.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| (1R,3R)-Methyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | 352.38 |

| Chloroacetyl chloride | 112.94 |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 101.19 / 129.24 |

| Dichloromethane (DCM) | 84.93 |

| 1 M Hydrochloric acid | - |

| Saturated sodium bicarbonate solution | - |

| Brine | - |

| Anhydrous sodium sulfate | 142.04 |

Procedure:

-

The tetrahydro-β-carboline intermediate (1.0 eq) is dissolved in DCM, and the solution is cooled to 0 °C.

-

Triethylamine (or DIPEA) (1.2 eq) is added, followed by the dropwise addition of chloroacetyl chloride (1.1 eq).

-

The reaction is stirred at 0 °C for 1-2 hours and then at room temperature until completion as monitored by TLC.

-

The reaction mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the chloroacetylated intermediate, which is often used in the next step without further purification.

Stage 3: Synthesis of this compound

The final step involves the cyclization of the chloroacetylated intermediate with methyl-d3-amine to form the diketopiperazine ring and introduce the deuterated methyl group.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| (1R,3R)-Methyl-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | 428.86 |

| Methyl-d3-amine hydrochloride (CD3NH2·HCl) | 72.54 |

| A suitable base (e.g., Potassium carbonate) | 138.21 |

| A suitable solvent (e.g., Acetonitrile or Methanol) | 41.05 / 32.04 |

Procedure:

-

The chloroacetylated intermediate (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or methanol.

-

Methyl-d3-amine hydrochloride (2.0-3.0 eq) and a base such as potassium carbonate (3.0-4.0 eq) are added to the solution.

-

The reaction mixture is heated to reflux and stirred until the reaction is complete as monitored by LC-MS.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude this compound is purified by recrystallization or column chromatography to yield the final product.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₂H₁₆D₃N₃O₄ |

| Molecular Weight | 392.44 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Mass Spectrometry Data

Mass spectrometry is a key analytical technique for confirming the identity and isotopic purity of this compound.

| Parameter | Tadalafil | This compound |

| Precursor Ion ([M+H]⁺) | m/z 390.1 | m/z 393.1 |

| Product Ion | m/z 268.1 | m/z 271.1 |

The mass shift of +3 in both the precursor and product ions confirms the successful incorporation of three deuterium atoms.

Logical Relationship of Synthetic Intermediates

The synthesis of this compound is a sequential process where the product of each step serves as the reactant for the next. This logical progression is crucial for achieving the final target molecule with the desired stereochemistry and isotopic labeling.

Figure 2: Logical flow diagram illustrating the progression of intermediates in the synthesis of this compound.

Disclaimer: This technical guide is intended for informational and research purposes only. The synthesis of this compound should be carried out by qualified professionals in a controlled laboratory setting, adhering to all necessary safety precautions and regulatory guidelines.

Tadalafil-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tadalafil-d3, a deuterated analog of Tadalafil. The document details its chemical properties, its primary application as an internal standard in analytical methods, and the mechanism of action of its parent compound, Tadalafil.

Core Compound Data: this compound

This compound is a stable isotope-labeled version of Tadalafil, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Tadalafil in biological matrices.[1]

| Property | Value | Reference |

| CAS Number | 960226-55-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₂H₁₆D₃N₃O₄ | [1][2][3][5][6] |

| Molecular Weight | 392.42 g/mol | [1][2][5][6] |

| Synonyms | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, Tildenafil-d3, Cialis-d3 | [1] |

| Appearance | White to Off-white Solid | [2] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [2][3] |

Mechanism of Action: The Nitric Oxide/cGMP Signaling Pathway

Tadalafil, the parent compound of this compound, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3][4] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][3][7] The mechanism of action is central to its therapeutic effects in erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[3][8]

During sexual stimulation, nitric oxide (NO) is released from nerve terminals and endothelial cells in the corpus cavernosum of the penis.[4] NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP from guanosine triphosphate (GTP).[1] Elevated levels of cGMP lead to the relaxation of smooth muscle in the penile arteries and the corpus cavernosum, resulting in increased blood flow and an erection.[1][4]

Tadalafil's inhibition of PDE5 prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[1][3] It is important to note that sexual stimulation is a prerequisite for Tadalafil to be effective, as it does not directly induce an erection but rather augments the natural erectile response to sexual stimuli.[4]

Tadalafil's inhibition of PDE5 enhances the cGMP signaling pathway, leading to vasodilation.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of Tadalafil quantification. Below are detailed experimental protocols for the determination of Tadalafil in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol 1: UPLC-MS/MS Quantification of Tadalafil in Human Plasma

This protocol is adapted from a validated method for the pharmacokinetic analysis of Tadalafil.[5][6][9]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing this compound as the internal standard.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

System: Waters Acquity UPLC I-Class system[6]

-

Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid.[5][6]

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Total Run Time: 1 minute per sample[5]

3. Mass Spectrometric Conditions

-

System: API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6]

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Dwell Time: 50 ms for each transition[5]

A typical experimental workflow for the quantification of Tadalafil using this compound.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for conducting a pharmacokinetic study of Tadalafil in a rat model.[10][11]

1. Animal Handling and Dosing

-

Use male Sprague-Dawley rats (250 ± 20 g).[11]

-

House the animals in accordance with institutional guidelines for the care and use of laboratory animals.

-

Administer a single oral dose of Tadalafil (e.g., 10 mg/kg) via oral gavage.

2. Blood Sample Collection

-

Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

-

Store the plasma samples at -80 °C until analysis.

3. Sample Analysis

-

Analyze the plasma samples for Tadalafil concentration using a validated LC-MS/MS method as described in Protocol 1, with appropriate modifications for the rat plasma matrix.

4. Pharmacokinetic Analysis

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Tadalafil. Its use as an internal standard in analytical methods ensures the reliability and accuracy of pharmacokinetic and bioequivalence studies. A thorough understanding of Tadalafil's mechanism of action, centered on the NO/cGMP signaling pathway, is crucial for its continued therapeutic application and the development of novel treatments. The provided experimental protocols offer a solid foundation for the quantification of Tadalafil in biological matrices.

References

- 1. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tadalafil - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Tadalafil-Loaded Self-Nanoemulsifying Chewable Tablets for Improved Bioavailability: Design, In Vitro, and In Vivo Testing - PMC [pmc.ncbi.nlm.nih.gov]

Tadalafil-d3 Certificate of Analysis: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the Certificate of Analysis (CoA) for a stable isotope-labeled compound like Tadalafil-d3 is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This technical guide provides an in-depth overview of the typical specifications found on a this compound CoA, complete with detailed experimental protocols and visual workflows to aid in comprehension.

This compound, the deuterated analog of Tadalafil, serves as a critical internal standard in bioanalytical studies, particularly in pharmacokinetic and bioequivalence assessments.[1][2][3][4] Its chemical inertness and mass shift relative to the parent compound make it an ideal tool for precise quantification using mass spectrometry. The CoA is the official document that guarantees the identity, purity, and quality of the this compound reference standard.

Core Specifications on a this compound Certificate of Analysis

A typical CoA for this compound will present a series of tests and their corresponding specifications. These are summarized in the tables below, providing a clear and comparative overview of the expected values.

Table 1: Identification and Characterization

| Test | Method | Specification | Purpose |

| Appearance | Visual Inspection | White to off-white solid | To confirm the physical state of the material. |

| Molecular Formula | - | C₂₂H₁₆D₃N₃O₄ | To verify the elemental composition. |

| Molecular Weight | Mass Spectrometry | ~392.4 g/mol | To confirm the mass of the deuterated molecule.[5] |

| Proton NMR (¹H NMR) | NMR Spectroscopy | Conforms to structure | To confirm the chemical structure and the position of the deuterium labels.[6][7] |

| Mass Spectrum (MS) | Mass Spectrometry | Conforms to structure | To confirm the molecular weight and fragmentation pattern.[1][3] |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Purpose |

| Purity (by HPLC) | HPLC-UV | ≥98% | To quantify the percentage of the desired compound.[8][9][10] |

| Chemical Purity (by LC-MS) | LC-MS | ≥98% | To provide a more sensitive and specific purity assessment.[6][11] |

| Isotopic Purity/Enrichment | Mass Spectrometry (Q-TOF LC-MS) | ≥99% deuterated forms (d₁-d₃) | To determine the percentage of molecules that are successfully labeled with deuterium.[5][6] |

| Residual Solvents | GC-HS | Meets USP <467> requirements | To ensure that residual solvents from the synthesis process are below acceptable limits. |

| Water Content (Karl Fischer) | Karl Fischer Titration | ≤1.0% | To quantify the amount of water present in the material. |

Detailed Experimental Protocols

The accuracy of the data presented in a CoA is contingent upon the meticulous execution of various analytical methods. Below are detailed protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate, identify, and quantify each component in a mixture.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[8]

-

Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution.[10] A common ratio is 35:65 (v/v) of buffer to methanol.[10]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[10]

-

Detection: UV detection at a wavelength of approximately 280 nm or 295 nm.[8][10]

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time and peak area of the this compound are recorded. Purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

LC Conditions: Similar to the HPLC method described above.

-

Mass Spectrometry Conditions:

-

Procedure: The sample is introduced into the LC-MS system. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of this compound. The resulting mass spectrum confirms the molecular weight, and the chromatographic peak provides purity information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the structure of a molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) is used to dissolve the sample.[7]

-

Experiment: A standard ¹H NMR experiment is performed.

-

Procedure: The this compound sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum is analyzed to ensure that the signals correspond to the expected chemical structure of Tadalafil and to confirm the absence of signals from the protons that were replaced by deuterium.

Visualizing the Workflow and Logic

To further clarify the processes involved in generating a this compound CoA and the relationships between the different tests, the following diagrams are provided.

References

- 1. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. criver.com [criver.com]

- 7. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. helixchrom.com [helixchrom.com]

- 10. japsonline.com [japsonline.com]

- 11. Compounds Labelled with Stable Isotopes | Selcia [selcia.com]

Tadalafil vs. Tadalafil-d3: A Comparative Analysis of Mechanism of Action for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of Tadalafil and its deuterated analog, Tadalafil-d3. It is intended for a scientific audience and will delve into the molecular pathways, comparative pharmacology, and analytical methodologies pertinent to these compounds.

Core Mechanism of Action: Tadalafil

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3][4] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, including the smooth muscle cells of the corpus cavernosum in the penis and the pulmonary vasculature.[2]

The therapeutic effects of Tadalafil in erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH) are all rooted in its ability to modulate the nitric oxide (NO)/cGMP signaling pathway.[1][3]

The Nitric Oxide/cGMP Signaling Pathway

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum.[1] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1]

Elevated intracellular levels of cGMP lead to the activation of cGMP-dependent protein kinase (PKG).[1] PKG activation results in the phosphorylation of several downstream targets, leading to a decrease in intracellular calcium concentrations. This reduction in calcium causes the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum, resulting in increased blood flow and penile erection.[1]

PDE5 acts as a negative regulator of this pathway by hydrolyzing cGMP to the inactive GMP.[1] By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.[1]

This compound: A Deuterated Analog

This compound is a stable, isotopically labeled version of Tadalafil where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. Deuterium is a non-radioactive isotope of hydrogen containing a proton and a neutron.

Mechanism of Action: this compound vs. Tadalafil

The mechanism of action of this compound is identical to that of Tadalafil. The substitution of hydrogen with deuterium is a minor structural modification that does not alter the molecule's three-dimensional shape or its ability to bind to the active site of PDE5. Therefore, this compound is also a selective inhibitor of PDE5 and functions by preventing the degradation of cGMP.

The primary application of this compound is not as a therapeutic agent but as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Tadalafil in biological matrices like plasma. Its slightly higher molecular weight allows it to be distinguished from the non-deuterated Tadalafil by the mass spectrometer, while its chemical and physical properties ensure it behaves similarly during sample preparation and chromatographic separation.

Comparative Quantitative Data

Due to this compound's primary use as an analytical standard, direct comparative pharmacodynamic and in-vivo pharmacokinetic data with Tadalafil is not extensively published. The scientific consensus is that the deuteration at the N-methyl position does not significantly alter the biological activity.

Pharmacodynamics

| Parameter | Tadalafil | This compound | Reference |

| Target | Phosphodiesterase 5 (PDE5) | Phosphodiesterase 5 (PDE5) | [1][2] |

| Mechanism | Selective, reversible inhibition | Selective, reversible inhibition | Inferred |

| Effect | Increased cGMP levels | Increased cGMP levels | Inferred |

Pharmacokinetics

The pharmacokinetic profile of Tadalafil has been well-characterized. It is rapidly absorbed after oral administration, with a long half-life that allows for a prolonged duration of action.

| Pharmacokinetic Parameter | Tadalafil (20 mg dose) | Reference |

| Tmax (median) | 2 hours | [5] |

| Cmax (mean) | 378 µg/L | [5] |

| Half-life (t1/2) | 17.5 hours | [5][6] |

| Apparent Oral Clearance (CL/F) | 2.48 L/h | [5][7] |

| Apparent Volume of Distribution (Vz/F) | 62.6 L | [5][7] |

| Protein Binding | 94% | [6] |

| Metabolism | Primarily by CYP3A4 | [1][6] |

| Excretion | ~61% in feces, ~36% in urine (as metabolites) | [5][6] |

The pharmacokinetic properties of this compound are expected to be very similar to those of Tadalafil. The "deuterium kinetic isotope effect" is generally small for metabolic pathways that do not involve the cleavage of the carbon-deuterium bond. As the primary metabolism of Tadalafil occurs via CYP3A4-mediated hydroxylation and subsequent conjugation at other sites of the molecule, the deuteration of the N-methyl group is not anticipated to significantly alter its metabolic rate or overall pharmacokinetic profile.

Experimental Protocols

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Tadalafil) against PDE5.

Methodology: A common method is a fluorescence polarization (FP)-based assay.

-

Reagents and Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP (tracer)

-

cGMP-specific antibody

-

Test compound (Tadalafil)

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

Add the PDE5 enzyme to the wells of the microplate.

-

Add the diluted test compound to the respective wells.

-

Initiate the enzymatic reaction by adding cGMP.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the fluorescent cGMP tracer and the cGMP-specific antibody.

-

Incubate to allow for binding equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

The fluorescence polarization signal is inversely proportional to the amount of cGMP produced.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

-

LC-MS/MS Bioanalytical Method for Tadalafil Quantification

Objective: To accurately quantify the concentration of Tadalafil in human plasma using this compound as an internal standard.

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

To 200 µL of human plasma, add 50 µL of this compound internal standard solution.

-

Vortex and load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18).

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute Tadalafil and this compound with a strong organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Separation (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water with a modifier like formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Tadalafil: m/z 390.3 → 268.2

-

This compound: m/z 393.1 → 271.2

-

-

-

Quantification:

-

Generate a calibration curve by analyzing plasma samples spiked with known concentrations of Tadalafil and a fixed concentration of this compound.

-

Calculate the peak area ratio of Tadalafil to this compound for each standard and unknown sample.

-

Determine the concentration of Tadalafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 3. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tadalafil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Deuterated Tadalafil Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely recognized for its efficacy in treating erectile dysfunction and pulmonary arterial hypertension.[1] The quest for enhancing the pharmacokinetic profiles of established drugs has led to the exploration of deuteration, a strategy that involves the substitution of hydrogen atoms with their heavier, non-radioactive isotope, deuterium.[2] This modification can significantly alter a drug's metabolic fate, often leading to a reduced rate of metabolism, prolonged half-life, and increased systemic exposure, without fundamentally changing its pharmacodynamic properties.[2][3]

This technical guide provides an in-depth exploration of the pharmacology of deuterated tadalafil compounds. While extensive clinical data on deuterated tadalafil is not yet publicly available, this document synthesizes the known pharmacology of tadalafil with the established principles of drug deuteration to offer a comprehensive overview for researchers and drug development professionals. The information presented herein is supported by existing literature on tadalafil and patent filings for deuterated analogs.[4][5]

Pharmacology of Tadalafil

Mechanism of Action

Tadalafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[6] PDE5 is the predominant phosphodiesterase in the corpus cavernosum of the penis and is also present in the pulmonary vasculature.[6] Inhibition of PDE5 by tadalafil leads to an increase in cGMP levels, which in turn enhances the relaxant effects of nitric oxide (NO).[6] This results in smooth muscle relaxation, vasodilation, and increased blood flow to the corpus cavernosum, facilitating penile erection in the presence of sexual stimulation. In the pulmonary vasculature, this vasodilation leads to a reduction in pulmonary arterial pressure.

Pharmacokinetics of Tadalafil

The pharmacokinetic profile of tadalafil is characterized by its long half-life and rapid absorption.[5]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [6] |

| Terminal Half-life (t½) | ~17.5 hours | [6] |

| Apparent Oral Clearance (CL/F) | ~2.5 L/h | [5] |

| Apparent Volume of Distribution (Vd/F) | ~63 L | [5] |

| Protein Binding | 94% | [5] |

Metabolism of Tadalafil

Tadalafil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5] The major metabolic pathway is demethylation of the methyl group on the piperazinedione ring to form methylcatechol, which is then conjugated to form the pharmacologically inactive methylcatechol glucuronide.[5]

Deuterated Tadalafil: The Kinetic Isotope Effect

The rationale for deuterating tadalafil lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] Consequently, enzymatic cleavage of a C-D bond, which is often the rate-limiting step in drug metabolism, requires more energy and proceeds at a slower rate.[7]

A patent filed by Concert Pharmaceuticals describes the synthesis of deuterated tadalafil analogs, with deuterium substitution at various positions, including the N-methyl group of the piperazinedione ring, a primary site of metabolic attack by CYP3A4.[4]

Expected Pharmacokinetic Improvements with Deuterated Tadalafil

Based on the principles of the KIE, a deuterated version of tadalafil is anticipated to exhibit an improved pharmacokinetic profile compared to its non-deuterated counterpart. The following table presents a hypothetical comparison, illustrating the potential impact of deuteration.

| Parameter | Tadalafil (Observed) | Deuterated Tadalafil (Expected) | Rationale for Expected Change |

| Terminal Half-life (t½) | ~17.5 hours | > 17.5 hours | Slower metabolism due to the KIE at the site of CYP3A4-mediated demethylation. |

| Apparent Oral Clearance (CL/F) | ~2.5 L/h | < 2.5 L/h | Reduced rate of metabolic clearance. |

| Bioavailability | ~80% | Potentially higher | Reduced first-pass metabolism. |

| Dosing Frequency | Once daily | Potentially less frequent | A longer half-life could allow for maintained therapeutic concentrations with less frequent dosing. |

Disclaimer: The "Expected" values for deuterated tadalafil are hypothetical and based on the theoretical benefits of deuteration. Actual values would need to be determined through preclinical and clinical studies.

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of deuterated tadalafil in comparison to tadalafil in human liver microsomes.

Materials:

-

Deuterated tadalafil and tadalafil reference standards

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard (e.g., tadalafil-d3 for tadalafil and a non-deuterated analog for deuterated tadalafil)

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of deuterated tadalafil and tadalafil in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate human liver microsomes in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

PDE5 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of deuterated tadalafil against human recombinant PDE5.

Materials:

-

Deuterated tadalafil and tadalafil reference standards

-

Human recombinant PDE5 enzyme

-

cGMP substrate

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Detection system (e.g., a commercially available PDE assay kit that measures the product of cGMP hydrolysis)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of deuterated tadalafil and tadalafil.

-

In a microplate, add the PDE5 enzyme, assay buffer, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction and add the detection reagents according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Conclusion

The strategic deuteration of tadalafil represents a promising approach to enhancing its pharmacokinetic properties. By reducing the rate of metabolism, deuterated tadalafil has the potential to offer a longer half-life and increased systemic exposure, which could translate into improved dosing regimens and patient compliance. While direct comparative clinical data is not yet available, the foundational principles of the kinetic isotope effect and the extensive pharmacological data on tadalafil provide a strong rationale for the continued investigation of these novel compounds. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for the preclinical and clinical evaluation of deuterated tadalafil, paving the way for the next generation of PDE5 inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Novel deuterated analogues of tadalafil - Patent 2324886 [data.epo.org]

- 5. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

Tadalafil-d3 material safety data sheet (MSDS) information

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Tadalafil-d3

This technical guide provides a comprehensive overview of the Material Safety Data Sheet (MSDS) for this compound, intended for researchers, scientists, and drug development professionals. This compound is the deuterated form of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] It is primarily used as an internal standard for the quantification of Tadalafil in biological samples using mass spectrometry techniques like GC-MS or LC-MS.[1][3]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 960226-55-5 | [1][3][4][5][6] |

| Molecular Formula | C₂₂H₁₆D₃N₃O₄ | [1] |

| Molecular Weight | 392.4 g/mol | [1][7] |

| Appearance | A solid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Stability | ≥ 4 years when stored as directed | [1] |

| Storage | -20°C | [1][5] |

Hazard Identification and Classification

This compound is classified as harmful. The GHS classification indicates that it can be harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Cayman Chemical Safety Data Sheet[4]

The hazard pictograms associated with this compound are:

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken. It is important to note that symptoms of poisoning may be delayed for several hours, and medical observation for at least 48 hours after an accident is recommended.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Keep the person warm and at rest. Seek medical attention if symptoms persist.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[4]

-

Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[4]

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[8][9]

Caption: First-aid workflow for this compound exposure.

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling:

-

Ensure good ventilation and exhaustion at the workplace.[4]

-

Avoid the formation of dust.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10][11]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly sealed container.[4]

-

Keep in a dry and well-ventilated place.[10]

-

Store away from incompatible materials such as strong oxidizing agents.[11]

Experimental Protocols

The provided search results are primarily safety data sheets and product information pages. These documents do not contain detailed experimental protocols for the determination of the MSDS data (e.g., toxicity studies). Such information is typically generated by the manufacturer or specialized testing laboratories and is often proprietary. The references cited in some product descriptions pertain to the use of Tadalafil in biological research, not the generation of safety data.[1]

Toxicological Information

The primary toxicological concerns with this compound are related to its acute toxicity upon ingestion, skin contact, or inhalation.[4]

| Toxicity Type | Classification | Notes |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[4] |

| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[4] |

| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[4] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4] |

| Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[4] |

There is no data available to suggest that this compound is carcinogenic, mutagenic, or has reproductive toxicity.[4]

Caption: Key hazard relationships for this compound.

Disposal Considerations

This compound should not be disposed of with household garbage and should not be allowed to enter the sewage system.[4] Disposal must be carried out in accordance with official national and local regulations for chemical waste.[4]

Disclaimer: This document is intended for informational purposes only and is not a substitute for the official Material Safety Data Sheet (MSDS) provided by the manufacturer. Always refer to the original MSDS for the most accurate and up-to-date information.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemignition.com [chemignition.com]

- 3. clearsynth.com [clearsynth.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | CAS 960226-55-5 | LGC Standards [lgcstandards.com]

- 6. This compound | CAS 960226-55-5 | LGC Standards [lgcstandards.com]

- 7. This compound | C22H19N3O4 | CID 46782966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Tadalafil|171596-29-5|MSDS [dcchemicals.com]

- 10. guinama.com [guinama.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Tadalafil in Human Plasma Using Tadalafil-d3 as an Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence testing, and clinical monitoring of Tadalafil.

Introduction

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate and reliable quantification of Tadalafil in biological matrices, such as human plasma, is crucial for pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (IS) is paramount for correcting variations during sample preparation and analysis. Tadalafil-d3, a deuterated analog of Tadalafil, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring robust and accurate quantification.[1][2][3]

This application note details validated protocols for the extraction and quantification of Tadalafil from human plasma using this compound as the internal standard, employing both Solid Phase Extraction (SPE) and Protein Precipitation (PPT) methods.

Principle of Internal Standard Correction

A stable isotope-labeled internal standard like this compound is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because the IS is structurally almost identical to the analyte (Tadalafil), it experiences similar extraction recovery, chromatographic retention, and ionization efficiency. Any sample loss or variation in instrument response will affect both the analyte and the IS proportionally. The quantification is based on the ratio of the analyte peak area to the IS peak area, which remains constant and corrects for potential errors, thereby significantly improving the precision and accuracy of the method.

Caption: Principle of Internal Standard (IS) Correction.

Experimental Workflow

The overall workflow for the quantification of Tadalafil in plasma involves several key stages, from sample collection to final data analysis. The choice between Solid Phase Extraction and Protein Precipitation depends on the required sensitivity and laboratory throughput.

Caption: General experimental workflow for Tadalafil quantification.

Methodologies and Protocols

1. Materials and Reagents

-

Reference Standards: Tadalafil and this compound (IS).[2]

-

Solvents: HPLC or LC-MS grade methanol and acetonitrile.[2][4]

-

Buffers and Additives: Ammonium formate, ammonium acetate, and formic acid.[2][5]

-

Water: Deionized water (Milli-Q or equivalent).[2]

-

Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.

-

SPE Cartridges: Phenomenex Strata-X-C (30 mg, 1 mL) or equivalent.[1][2]

2. Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of Tadalafil (e.g., 500 µg/mL) and this compound (e.g., 100 µg/mL) in methanol. Store at 2–8 °C.[2]

-

Working Solutions: Prepare working solutions for calibration standards and quality controls (QC) by diluting the Tadalafil stock solution with methanol or a methanol/water mixture.

-

IS Working Solution: Prepare the this compound working solution (e.g., 25 µL for spiking) by diluting its stock solution with methanol.[2]

-

Calibration Standards (CS) and Quality Controls (QC): Prepare CS and QC samples by spiking blank human plasma with the appropriate Tadalafil working solutions to achieve the desired concentration range.[2][6] Store all plasma samples at -70 °C until analysis.[2][6]

Protocol 1: Solid Phase Extraction (SPE)

This method provides excellent sample cleanup, reduces matrix effects, and achieves a low limit of quantification.[1][2][7]

-

Sample Pre-treatment: To a 200 µL aliquot of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound IS working solution and vortex for 10 seconds.[2][7]

-

Dilution: Add 500 µL of Milli-Q water and vortex to mix.[2][7]

-

SPE Cartridge Conditioning: Condition a Strata-X-C SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[2][7]

-

Loading: Load the pre-treated sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with two aliquots of 1.0 mL water to remove interferences.[2][7]

-

Drying: Dry the cartridge for 2 minutes using nitrogen gas.[2]

-

Elution: Elute Tadalafil and this compound from the cartridge with 500 µL of the mobile phase solution into a clean collection vial.[7]

-

Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[7]

Protocol 2: Protein Precipitation (PPT)

This method is simpler and faster, making it suitable for high-throughput analysis.[5][6]

-

Sample Pre-treatment: To a small aliquot of plasma (e.g., 20-50 µL), add the internal standard solution (this compound).[5][8]

-

Precipitation: Add 200-400 µL of ice-cold acetonitrile.[5][8][9]

-

Mixing: Vortex the mixture for 10-30 seconds to ensure complete protein precipitation.[5][9]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 × g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[5][6][10]

-

Supernatant Transfer: Carefully transfer the supernatant to an HPLC autosampler vial.

-

Injection: Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.[5][10]

Instrumental Conditions

The following tables summarize typical LC-MS/MS parameters derived from validated methods. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Synergi™ Hydro-RP C18 (100x4.6 mm, 4 µm)[1][2] | Shiseido C18 (100x2.1 mm, 2.7 µm)[5][11] | Kinetex C18 (100x2.1 mm, 2.6 µm)[10] |

| Mobile Phase | A: 10 mM Ammonium Formate (pH 4.0) B: Methanol[1][2] | A: 2.0 mM Ammonium Acetate + 0.1% Formic Acid B: Acetonitrile[5][11] | A: 2 mM Ammonium Acetate + 0.1% Formic Acid B: Acetonitrile[10] |

| Composition | Isocratic: 10% A : 90% B[1][2] | Isocratic: 55% A : 45% B[5][11] | Gradient[10] |

| Flow Rate | 0.9 mL/min[1][2] | 0.7 mL/min[5][11] | 0.25 mL/min[10] |

| Run Time | 2.5 min[7] | 1.0 min[5][11] | 4.0 min[10] |

| Injection Volume | 10 µL[7] | 5 µL[5] | 2 µL[10] |

| Column Temp. | Ambient or 45 °C[4] | 40 °C[10] | 40 °C |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI)[1][4] |

| Polarity | Positive[1][4] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][5] |

| MRM Transition (Tadalafil) | m/z 390.3 → 268.2[1][2][7] (or similar, e.g., 390.4 → 268.3[5]) |

| MRM Transition (this compound) | m/z 393.1 → 271.2[1][2][7] (or similar, e.g., 393.4 → 271.2[8]) |

| Collision Gas | Nitrogen or Argon |

| Dwell Time | 50-300 ms[4][5] |

Data and Performance Characteristics

The use of this compound as an internal standard allows for the development of highly accurate and precise methods. The table below summarizes the performance characteristics from various validated LC-MS/MS methods.

Table 3: Summary of Method Validation Parameters

| Parameter | Range / Value | Reference(s) |

|---|---|---|

| Linearity Range | 0.50 - 500 ng/mL | [1][2][7] |

| 5 - 1000 ng/mL | [5][11] | |

| 0.5 - 1000 ng/mL | [3] | |

| Correlation Coefficient (r²) | ≥ 0.9994 | [1][2][7] |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | [1][2] |

| 2.0 ng/mL | [8] | |

| 5.0 ng/mL | [5][11] | |

| Intra-batch Precision (%CV) | ≤ 3.7% | [1][2] |

| 1.37 - 2.25% | [3] | |

| Inter-batch Precision (%CV) | ≤ 3.7% | [1][2] |

| 2.23 - 5.31% | [3] | |

| Accuracy | 97.8% to 104.1% | [1][2] |

| 97.56% to 99.97% | [3] | |

| Extraction Recovery (Tadalafil) | 98.95% to 100.61% (SPE) | [1][2] |

| 90.38% to 97.32% (PPT) | [5] | |

| 91.07% (LLE) | [3] |

| Extraction Recovery (this compound) | 86.66% (LLE) |[3] |

Conclusion

This compound serves as an excellent internal standard for the quantification of Tadalafil in human plasma by LC-MS/MS. The protocols described, utilizing either Solid Phase Extraction for high sensitivity or Protein Precipitation for high throughput, demonstrate robust performance with outstanding accuracy, precision, and linearity over a clinically relevant concentration range. These methods are well-suited for demanding applications such as pharmacokinetic, bioavailability, and bioequivalence studies in drug development.

References

- 1. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 5. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tadalafil-d3 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of Tadalafil-d3 stock solutions, intended for use as an internal standard in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a deuterated analog of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its primary application in a research setting is as an internal standard for the accurate quantification of Tadalafil in biological matrices and pharmaceutical formulations.[1] The structural similarity and mass shift provided by the deuterium labels make it an ideal internal standard for mass spectrometry-based assays.

Physicochemical Properties and Solubility

Proper preparation of a this compound stock solution begins with an understanding of its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₂H₁₆D₃N₃O₄ |

| Molecular Weight | 392.4 g/mol |

| Appearance | White to off-white solid |

The solubility of this compound is a critical factor in selecting an appropriate solvent for the stock solution. While specific quantitative solubility data for this compound is not extensively published, data for the unlabeled Tadalafil provides a strong indication of suitable solvents. This compound is known to be soluble in several organic solvents.

Table 2: Solubility of Tadalafil

| Solvent | Solubility (Tadalafil) | Remarks |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[2][3] | Suitable for high concentration stock solutions. |

| Dimethylformamide (DMF) | ~25 mg/mL[2][3] | Suitable for high concentration stock solutions. |

| Methanol | Soluble[1] | Commonly used for preparing stock and working solutions for LC-MS/MS.[1] |

| Chloroform | Slightly Soluble | May be used in some applications. |

| Water | Practically Insoluble | Aqueous solutions are not recommended for primary stock preparation. |

Experimental Protocols

Preparation of a 100 µg/mL this compound Stock Solution in Methanol

This protocol is adapted from a validated bioanalytical method for the quantification of Tadalafil in human plasma.[1]

Materials:

-

This compound powder

-

Methanol (HPLC or LC-MS grade)

-

Analytical balance

-

10 mL volumetric flask (Class A)

-

Pipettes and tips

-

Vortex mixer

Procedure:

-

Accurately weigh approximately 1.0 mg of this compound powder using an analytical balance.

-

Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

-

Add approximately 7 mL of methanol to the volumetric flask.

-

Vortex the flask for at least 30 seconds to ensure the complete dissolution of the this compound powder.

-

Once dissolved, add methanol to the flask to bring the volume to the 10 mL mark.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

This solution is your 100 µg/mL primary stock solution.

-

Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap for storage.

Preparation of a Working Standard Solution

Working standard solutions are typically prepared by diluting the primary stock solution to a lower concentration.

Example: Preparation of a 1 µg/mL (1000 ng/mL) Working Solution:

-

Pipette 100 µL of the 100 µg/mL primary stock solution into a clean 10 mL volumetric flask.

-

Add methanol to the flask to bring the volume to the 10 mL mark.

-

Cap the flask and invert it several times to mix thoroughly.

-

This will result in a 1 µg/mL (1000 ng/mL) working standard solution.

Storage and Stability

Proper storage is crucial to maintain the integrity and concentration of the this compound stock solution.

Table 3: Recommended Storage Conditions and Stability of this compound Solutions

| Solution Type | Solvent | Storage Temperature | Stability |

| Primary Stock Solution | Methanol | 2-8 °C[1] | Stable for the duration of a typical bioanalytical study. |

| Primary Stock Solution | General Organic Solvents | -20 °C | 1 month |

| Primary Stock Solution | General Organic Solvents | -80 °C | 6 months |

| Working Solutions | Methanol | 2-8 °C[1] | Recommended to be prepared fresh, but stable for a short term. |

General Storage Recommendations:

-

Light Protection: Store all solutions in amber vials or protect them from light to prevent photodegradation.

-

Evaporation: Ensure vials are tightly sealed to prevent solvent evaporation, which would alter the concentration.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. It is recommended to aliquot the primary stock solution into smaller, single-use vials before freezing.

Quality Control

To ensure the accuracy of experimental results, the concentration and purity of the stock solution should be periodically verified.

Recommended QC Checks:

-

Purity Assessment: The purity of the neat this compound powder should be confirmed by the supplier's certificate of analysis.

-

Concentration Verification: The concentration of a newly prepared stock solution can be verified by comparing its response (e.g., peak area in an LC-MS analysis) against a previously validated stock solution or a certified reference material.

-

Stability Monitoring: For long-term studies, the stability of the stock solution should be monitored by analyzing it at regular intervals and comparing the results to the initial analysis.

Visualizations

The following diagrams illustrate the key workflows and considerations for this compound stock solution preparation and storage.

Caption: Workflow for this compound Stock Solution Preparation.

Caption: Key Storage Conditions for this compound Solutions.

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Tadalafil and Tadalafil-d3 in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Accurate and reliable quantification of Tadalafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a highly sensitive and specific UPLC-MS/MS method for the determination of Tadalafil and its deuterated internal standard, Tadalafil-d3, in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers a short run time, making it suitable for high-throughput analysis.

Experimental Protocols

1. Materials and Reagents

-

Tadalafil and this compound reference standards

-

HPLC grade methanol and acetonitrile

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Human plasma (drug-free)

-

Deionized water

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tadalafil and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Tadalafil stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standard solutions at desired concentrations for calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration suitable for spiking in plasma samples (e.g., 100 ng/mL).

3. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards: Spike appropriate volumes of the Tadalafil working standard solutions into blank human plasma to obtain a series of calibration standards. A typical concentration range is 0.5-500 ng/mL.[4]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL).

4. Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[1][5][6]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Method

The following tables summarize the optimized UPLC and MS/MS parameters for the analysis of Tadalafil and this compound.

Table 1: UPLC Parameters

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 30% B (initial), linear gradient to 90% B over 2.5 min, hold for 1 min |

Table 2: MS/MS Parameters

| Parameter | Tadalafil | This compound (IS) |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| MRM Transition | m/z 390.4 → 268.3[1][5][6][7][8] | m/z 393.4 → 271.2[9] |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | 25 eV | 25 eV |

| Cone Voltage | 30 V | 30 V |

| Capillary Voltage | 3.5 kV | 3.5 kV |

| Source Temperature | 150°C | 150°C |

| Desolvation Temp. | 400°C | 400°C |

| Desolvation Gas Flow | 800 L/hr | 800 L/hr |

| Cone Gas Flow | 50 L/hr | 50 L/hr |

Method Validation

The developed method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.995 over the concentration range of 0.5-500 ng/mL |

| LLOQ | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Accuracy (%Bias) | Within ±15% (±20% for LLOQ) |

| Recovery | Tadalafil: > 85%; this compound: > 85% |

| Matrix Effect | Normalized to IS, within acceptable limits (85-115%) |

Results and Discussion

The UPLC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of Tadalafil in human plasma. The use of a deuterated internal standard, this compound, compensated for any variability during sample preparation and ionization. The protein precipitation method provided clean extracts and high recovery. The short chromatographic run time of under 4 minutes allows for the rapid analysis of a large number of samples.

Experimental Workflow and Logical Relationships

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical relationship of method validation parameters.

This application note presents a validated UPLC-MS/MS method for the reliable quantification of Tadalafil and its deuterated internal standard, this compound, in human plasma. The method is rapid, sensitive, and robust, making it an ideal tool for supporting pharmacokinetic and other clinical studies of Tadalafil. The detailed protocols and validation data provided herein can be readily adopted by researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tadalafil: MedlinePlus Drug Information [medlineplus.gov]

- 3. Liquid Cialis (Tadalafil): Uses, Dosage, and Side Effects [healthline.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Tadalafil-d3 in Pharmacokinetic and Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tadalafil-d3 as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies of tadalafil. Detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are outlined, along with a summary of key pharmacokinetic parameters.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, tadalafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow, which is the basis for its use in treating erectile dysfunction and pulmonary arterial hypertension.[1]

Pharmacokinetic and bioequivalence studies are crucial for the development of new formulations of tadalafil and for ensuring that generic versions are therapeutically equivalent to the innovator product. Accurate and precise quantification of tadalafil in biological matrices is essential for these studies. This compound, a deuterated analog of tadalafil, is the preferred internal standard for bioanalytical methods due to its similar chemical and physical properties to the analyte, which ensures reliable quantification by correcting for variations during sample preparation and analysis.[2][3]

Pharmacokinetic Profile of Tadalafil

Tadalafil exhibits linear pharmacokinetics with respect to dose and time.[1][4] Following oral administration, it is rapidly absorbed, with the maximum plasma concentration (Cmax) typically reached within 2 hours.[1][5] The drug has a long terminal half-life of approximately 17.5 hours in healthy individuals, which allows for a prolonged duration of action.[1][6] Tadalafil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6] Food has been shown to have a negligible effect on the rate and extent of tadalafil absorption.[1][7]

Table 1: Summary of Tadalafil Pharmacokinetic Parameters (Single 20 mg Dose)

| Parameter | Mean Value | Reference |

| Cmax (Maximum Plasma Concentration) | 378 µg/L | [1][5] |

| Tmax (Time to Cmax) | 2.0 hours | [1][5] |

| AUC (Area Under the Curve) | Varies by study design | |

| t1/2 (Terminal Half-Life) | 17.5 hours | [1][6] |

| CL/F (Apparent Oral Clearance) | 2.48 L/h | [1][4] |

| Vz/F (Apparent Volume of Distribution) | 62.6 L | [1][4] |

Bioequivalence Studies

Bioequivalence studies are designed to compare the rate and extent of absorption of a test formulation of a drug to a reference formulation. For tadalafil, these studies are typically conducted in healthy volunteers under both fasting and fed conditions.[8][9] The key pharmacokinetic parameters used to assess bioequivalence are Cmax, AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity).[10][11] The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters must fall within the range of 80-125% for the formulations to be considered bioequivalent.[7][10]

Experimental Protocols

Bioanalytical Method for Tadalafil Quantification in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of tadalafil in human plasma using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction) [2][12]

-

To 200 µL of human plasma, add 25 µL of this compound working solution (internal standard).

-

Vortex the mixture for 10 seconds.

-

Add 500 µL of water and vortex again.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X-C) with 1.0 mL of methanol followed by 1.0 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 x 1.0 mL of water.

-

Dry the cartridge under a stream of nitrogen for 2 minutes.

-

Elute tadalafil and this compound with 500 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) of the eluate into the LC-MS/MS system.

2. Chromatographic Conditions [2][13]

-

LC System: Agilent 1200 series HPLC or equivalent.

-

Analytical Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) or equivalent.

-

Mobile Phase: Methanol and 10 mM ammonium formate (pH 4.0) in a ratio of 90:10 (v/v).

-

Flow Rate: 0.9 mL/min.

-

Column Temperature: 30°C.

3. Mass Spectrometric Conditions [2][3][13]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tadalafil: m/z 390.3 → 268.2

-

This compound: m/z 393.1 → 271.2

-

-

Optimization: Dwell time, fragmentor voltage, and collision energy should be optimized for maximum signal intensity.

Table 2: Summary of LC-MS/MS Method Parameters

| Parameter | Condition |

| Sample Volume | 200 µL plasma |

| Internal Standard | This compound |

| Extraction Method | Solid-Phase Extraction (SPE) |

| LC Column | C18 Reverse-Phase |

| Mobile Phase | Methanol : 10 mM Ammonium Formate (90:10, v/v) |

| Detection | ESI-MS/MS (Positive Ion Mode) |

| MRM Transition (Tadalafil) | m/z 390.3 → 268.2 |

| MRM Transition (this compound) | m/z 393.1 → 271.2 |

| Linearity Range | 0.50 - 500 ng/mL |

Visualizations

Caption: Mechanism of action of Tadalafil.

Caption: Workflow of a typical bioequivalence study.

Caption: Workflow for LC-MS/MS sample analysis.

References

- 1. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tadalafil pharmacokinetics in healthy subjects. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. dovepress.com [dovepress.com]

- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 9. ema.europa.eu [ema.europa.eu]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing Tadalafil-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, tadalafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action is the basis for its clinical use in treating erectile dysfunction and pulmonary arterial hypertension.[1][2]